molecular formula C18H18N2O2S B2644298 (E)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 1331427-50-9

(E)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2644298
CAS RN: 1331427-50-9
M. Wt: 326.41
InChI Key: NGAPXNXVBJZBLN-CMDGGOBGSA-N
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Description

(E)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide, also known as MPAA, is a compound that has gained attention in recent years due to its potential applications in scientific research. MPAA is a small molecule that can be synthesized in the laboratory and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Polymer Synthesis and Properties

  • Controlled Radical Polymerization : Acrylamides with amino acid moieties, like N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe), have been synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization. This process resulted in polymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity, demonstrating the versatility of acrylamides in polymer synthesis (Mori, Sutoh, & Endo, 2005).

  • Stereospecific Anionic Polymerization : N,N-Dialkylacrylamides like N,N-dimethylacrylamide (DMA) and related compounds have been polymerized using specific catalysts to produce polymers rich in isotactic configuration. This highlights the potential for creating stereospecific polymers with unique properties using acrylamides (Kobayashi, Okuyama, Ishizone, & Nakahama, 1999).

Photophysical Properties and Dye Sensitization

  • Novel Chromophores Synthesis : Acrylamides have been used to synthesize novel chromophores, demonstrating varied absorption and emission wavelengths, contributing to the study of intramolecular charge transfer and viscosity-induced emission. This indicates the utility of acrylamides in developing advanced materials for photophysical applications (Jachak et al., 2021).

  • Dye-Sensitized Solar Cells : Acrylamides have been incorporated into organic dyes with a donor-conjugated chain-acceptor structure, significantly impacting the efficiency of dye-sensitized solar cells. This application showcases the potential of acrylamides in renewable energy technologies (Qin et al., 2007).

Chiral Separation and Optical Activity

  • Chiral Stationary Phases for Chromatography : Acrylamide derivatives have been used to develop chiral stationary phases for high-performance liquid chromatography. This application is vital for the separation of enantiomers in analytical chemistry, demonstrating the role of acrylamides in enhancing chiral recognition and separation (Tian et al., 2010).

Drug Delivery Systems

  • pH-Sensitive Microspheres : Acrylamides have been used to create pH-sensitive microspheres for drug delivery, indicating their potential in controlled release and targeted drug delivery systems. This application is crucial for improving the efficacy and safety of pharmaceuticals (Mallikarjuna et al., 2011).

Fluorescence and Binding Studies

  • Interaction with Bovine Serum Albumin : Acrylamide derivatives have been synthesized and studied for their fluorescence binding with bovine serum albumin, providing insights into protein interactions and the development of fluorescent probes for biological applications (Meng et al., 2012).

properties

IUPAC Name

(E)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-13-6-7-14(12-16(13)20-10-2-5-18(20)22)19-17(21)9-8-15-4-3-11-23-15/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,19,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAPXNXVBJZBLN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CS2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CS2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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